ethyl (2E)-4-{2-[(naphthalen-2-yloxy)acetyl]hydrazinyl}-4-oxobut-2-enoate
Description
Ethyl (2E)-4-{2-[(naphthalen-2-yloxy)acetyl]hydrazinyl}-4-oxobut-2-enoate is a synthetic organic compound featuring:
- A naphthalen-2-yloxy moiety linked to an acetyl group.
- A hydrazinyl bridge connecting the acetyl group to a conjugated α,β-unsaturated ester (4-oxobut-2-enoate).
- An ethyl ester group at the terminal position.
Its conjugated system may also confer unique photophysical or catalytic properties.
Properties
Molecular Formula |
C18H18N2O5 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
ethyl (E)-4-[2-(2-naphthalen-2-yloxyacetyl)hydrazinyl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C18H18N2O5/c1-2-24-18(23)10-9-16(21)19-20-17(22)12-25-15-8-7-13-5-3-4-6-14(13)11-15/h3-11H,2,12H2,1H3,(H,19,21)(H,20,22)/b10-9+ |
InChI Key |
BKEDJXLHYDYJTP-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NNC(=O)COC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CCOC(=O)C=CC(=O)NNC(=O)COC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(2-naphthyloxy)acetyl]hydrazino}-4-oxo-2-butenoate typically involves multiple steps, starting with the preparation of the naphthyloxyacetyl hydrazine intermediate. This intermediate is then reacted with ethyl acetoacetate under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-{2-[(2-naphthyloxy)acetyl]hydrazino}-4-oxo-2-butenoate may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(2-naphthyloxy)acetyl]hydrazino}-4-oxo-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{2-[(2-naphthyloxy)acetyl]hydrazino}-4-oxo-2-butenoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(2-naphthyloxy)acetyl]hydrazino}-4-oxo-2-butenoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
Table 1: Key Structural Features of Comparable Compounds
Physicochemical Properties
- Lipophilicity : The ethyl ester in the target compound increases lipophilicity compared to the carboxylic acid in .
- Stereochemical Effects : The (2E) configuration in the target compound may enforce planar geometry, enhancing conjugation versus the (2Z) isomer in .
- Hydrogen Bonding: The hydrazinyl group in the target compound can act as both donor and acceptor, unlike the hydroxyl or piperidine groups in analogues .
Crystallographic and Stability Considerations
- Crystallographic tools like SHELX and ORTEP are critical for resolving hydrogen-bonding networks. The target compound’s hydrazinyl group may form dimeric or chain motifs, differing from the piperidine-quinoline system in .
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